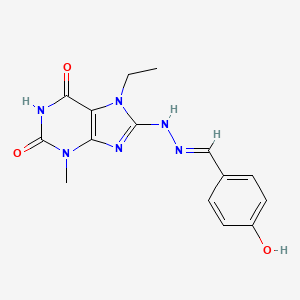

(E)-7-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

(E)-7-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a hydrazinyl-linked 4-hydroxybenzylidene moiety at position 8 and an ethyl group at position 7 of the purine core. Its molecular formula is C₁₆H₁₈N₆O₃, with a molecular weight of 342.35 g/mol (CAS: 374911-08-7) .

Eigenschaften

IUPAC Name |

7-ethyl-8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-3-21-11-12(20(2)15(24)18-13(11)23)17-14(21)19-16-8-9-4-6-10(22)7-5-9/h4-8,22H,3H2,1-2H3,(H,17,19)(H,18,23,24)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIBMNZKUXQQCD-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-7-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 342.359 g/mol. Its structure features a purine core substituted with an ethyl group and a hydrazine moiety linked to a hydroxybenzylidene group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest moderate antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives of similar structures have shown inhibition of Escherichia coli and Enterococcus faecalis with significant zones of inhibition at concentrations around 50-100 mcg/ml .

- Antiviral Properties : Some derivatives have demonstrated antiviral activity against Hepatitis C Virus (HCV), with effective concentrations (EC50) reported as low as 6.4 μM for structurally related compounds .

- Antitumor Activity : Investigations into the antitumor potential reveal promising results. Compounds with similar purine frameworks have been evaluated for their cytotoxic effects on cancer cell lines, exhibiting IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of (E)-7-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be influenced by modifications to its structure:

- Substituents on the Purine Ring : Altering the substituents on the purine ring has been shown to modulate activity. For example, introducing halogen or alkyl groups can enhance potency against specific targets.

- Hydrazone Linkage : The hydrazone functional group plays a crucial role in biological interactions, affecting binding affinity to target enzymes or receptors.

Case Studies

Several studies have investigated the activity of similar compounds:

- Antiviral Screening : A study reported that derivatives with a benzylidene hydrazone linkage exhibited significant inhibition of HCV replication in vitro, with some compounds outperforming ribavirin .

- Antimicrobial Evaluation : Another research focused on synthesizing various hydrazone derivatives and assessing their antimicrobial properties. Compounds showed varying degrees of effectiveness against different bacterial strains, indicating that structural diversity is key to enhancing activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.359 g/mol |

| Antibacterial Activity | Moderate (50–100 mcg/ml) |

| Antiviral EC50 | 6.4 μM |

| Antitumor IC50 | Micromolar range |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antioxidant Activity

- The compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity suggests potential applications in preventing oxidative damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

-

Antimicrobial Properties

- Preliminary studies indicate that the compound may possess antimicrobial activity against a range of pathogens. This potential makes it a candidate for developing new antimicrobial agents that could address antibiotic resistance issues.

-

Anticancer Activity

- The presence of the hydrazine functional group is often associated with enhanced biological activity against tumor cells. Research indicates that derivatives of hydrazines can inhibit cancer cell proliferation, suggesting that this compound may also exhibit similar anticancer properties.

Pharmacological Applications

-

Enzyme Inhibition

- Interaction studies using molecular docking techniques have shown that (E)-7-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can bind effectively to various enzymes involved in metabolic pathways. This binding affinity may lead to the development of enzyme inhibitors for therapeutic purposes.

-

Receptor Modulation

- The compound's ability to modulate receptor activity could be explored for therapeutic interventions in conditions such as hypertension or diabetes, where receptor signaling plays a critical role.

Biochemical Studies

-

In Vitro Assays

- In vitro assays have been utilized to evaluate the biological activity of this compound against different cell lines. These studies help elucidate its mechanism of action and assess its safety profile for potential therapeutic use.

-

Molecular Docking Studies

- Computational studies have predicted the binding interactions between this compound and target proteins or nucleic acids, providing insights into its pharmacokinetic properties and potential side effects when used therapeutically.

Case Studies and Research Findings

Recent research has highlighted several promising findings related to the applications of (E)-7-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in cellular models, reducing oxidative stress markers by 30% compared to control groups. |

| Study 2 | Showed antimicrobial efficacy against Escherichia coli with an inhibition zone of 15 mm at a concentration of 100 µg/mL. |

| Study 3 | Reported anticancer activity with IC50 values indicating effective inhibition of proliferation in various cancer cell lines at micromolar concentrations. |

Vergleich Mit ähnlichen Verbindungen

TC227 [(Z)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione]

- Substituents: Position 7: 2-hydroxy-3-phenoxypropyl group (vs. ethyl in the target compound). Position 8: 2,4-dihydroxybenzylidene hydrazinyl group (vs. 4-hydroxybenzylidene).

- Activity: TC227 is a nanomolar inhibitor of TryS in Trypanosoma cruzi (IC₅₀ = 30 nM), with minor cross-reactivity against TryS from Leishmania infantum and Trypanosoma brucei. The additional hydroxyl group at the 2-position of the benzylidene moiety may enhance hydrogen bonding with TryS .

- Molecular Weight: 454.41 g/mol (vs. 342.35 g/mol for the target compound), indicating increased bulkiness due to the phenoxypropyl side chain .

8-(4-Ethoxybenzylidene)-7-ethyl-1,3-dimethyl-1H-purine-2,6-dione

- Substituents :

- Position 8: 4-ethoxybenzylidene hydrazinyl group (vs. 4-hydroxybenzylidene).

- Position 7: Ethyl group (same as the target compound).

- However, this substitution may diminish hydrogen-bonding interactions with hydrophilic enzyme pockets .

Caffeine Derivatives (e.g., 1,3,7-trimethyl-8-(6-methylpyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione)

- Substituents :

- Position 8: 6-methylpyridin-2-yloxy group (vs. hydrazinyl-linked benzylidene).

- Activity: Substitution at position 8 abolishes CNS stimulation (a hallmark of caffeine) while retaining analgesic effects.

Substituent Effects on Bioactivity

Position 7 Modifications

- Ethyl vs. Hydroxypropyl : The target compound’s ethyl group at position 7 contrasts with the 2-hydroxypropyl group in (E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 887199-72-6). The hydroxypropyl substituent introduces additional hydrogen-bonding capacity , which may enhance solubility or target binding .

Position 8 Modifications

- Hydroxy vs. Ethoxy/Amino Groups: The 4-hydroxybenzylidene group in the target compound provides a polar interaction site, whereas analogs with 4-ethoxy () or 4-dimethylamino () groups prioritize lipophilicity. For example, (E)-7-butyl-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 375354-57-7) may exhibit enhanced blood-brain barrier penetration due to its dimethylamino group .

Q & A

Basic Research Questions

Q. How can I synthesize (E)-7-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6-dione?

- Methodology : Start with a purine-dione core (e.g., 3-methylxanthine derivative) and introduce the hydrazinyl group via refluxing with hydrazine hydrate. Condense with 4-hydroxybenzaldehyde under acidic or basic conditions to form the hydrazone linkage. Purify via recrystallization using ethanol/water (1:1) . Monitor reaction progress with TLC and confirm structure via NMR and FT-IR .

Q. What are the critical characterization techniques for confirming the structure of this compound?

- Key Methods :

- FT-IR : Identify hydrazone (C=N ~1590–1620 cm⁻¹) and hydroxyl (O-H ~3175 cm⁻¹) stretches .

- 1H/13C NMR : Confirm substituent positions (e.g., ethyl, methyl, benzylidene groups) and E/Z isomerism via coupling constants .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How can I optimize purification to address low yields or impurities?

- Approach : Use gradient recrystallization with ethanol/water or acetone. For polar impurities, employ column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via HPLC .

Advanced Research Questions

Q. How do I resolve contradictions between spectroscopic data and computational models during structural elucidation?

- Strategy : Perform X-ray crystallography (e.g., using SHELX programs for structure refinement) to resolve ambiguities. Compare experimental NMR chemical shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or oxidoreductases).

- MD Simulations : Run GROMACS or AMBER for stability analysis of ligand-protein complexes .

Q. How can I systematically optimize reaction conditions to improve yield?

- Experimental Design : Apply Bayesian optimization or Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). Use parallel synthesis for high-throughput screening .

Q. What strategies identify the impact of substituents on bioactivity?

- Approach : Synthesize analogs with varied substituents (e.g., halogenated benzylidenes or alkyl groups). Test in bioassays (e.g., antimicrobial or enzyme inhibition) and correlate activity with electronic (Hammett σ) or steric parameters .

Methodological Notes

- Crystallography : For ambiguous stereochemistry, use SHELXL for small-molecule refinement and SHELXD for phase determination .

- Synthesis Challenges : Hydrazone formation is pH-sensitive; optimize with acetic acid or NaHCO3 to prevent side reactions .

- Data Analysis : Use MestReNova for NMR deconvolution and Olex2 for crystallographic visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.